molecular formula C21H24N2O5 B2593549 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide CAS No. 1795299-11-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide

Cat. No.: B2593549
CAS No.: 1795299-11-4
M. Wt: 384.432
InChI Key: XCJADMLHOVKHBL-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a hydroxy-phenylpentyl group linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Hydroxy-Phenylpentyl Intermediate: This involves the alkylation of phenol with a suitable pentyl halide, followed by hydroxylation.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the hydroxy-phenylpentyl intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxy-phenylpentyl moiety can undergo oxidation to form a ketone.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-hydroxy-3-phenylbutyl)oxalamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide is unique due to the presence of both a benzo[d][1,3]dioxole moiety and a hydroxy-phenylpentyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further study in various fields of research.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-(5-hydroxy-3-phenylpentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c24-11-9-17(16-4-2-1-3-5-16)8-10-22-20(25)21(26)23-13-15-6-7-18-19(12-15)28-14-27-18/h1-7,12,17,24H,8-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJADMLHOVKHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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